N-Me-dl-leu-oh HCl
Overview
Description
N-Methyl-DL-leucine hydrochloride, also known as N-Me-dl-leu-oh HCl, is a derivative of the amino acid leucine. It is commonly used in biochemical research, particularly in studies involving proteomics. This compound is characterized by its molecular formula C7H15NO2·HCl and a molecular weight of 181.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-DL-leucine hydrochloride typically involves the methylation of DL-leucine. One common method is the reaction of DL-leucine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is then purified by crystallization.
Industrial Production Methods
In industrial settings, the production of N-Methyl-DL-leucine hydrochloride may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-DL-leucine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
N-Methyl-DL-leucine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: This compound is utilized in studies of protein structure and function, particularly in the context of proteomics.
Medicine: Research involving N-Methyl-DL-leucine hydrochloride includes investigations into its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of N-Methyl-DL-leucine hydrochloride involves its interaction with specific molecular targets and pathways. One key pathway is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is crucial for regulating cell growth and metabolism. N-Methyl-DL-leucine hydrochloride can activate mTORC1 by being transported into cells via the L-type amino acid transporter 1 (LAT1). Once inside the cell, it induces the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K), leading to various cellular responses .
Comparison with Similar Compounds
N-Methyl-DL-leucine hydrochloride can be compared with other leucine derivatives such as:
L-leucine: The parent amino acid, which is essential for protein synthesis and metabolic regulation.
N-Methyl-L-leucine: A similar compound with a different stereochemistry, which may exhibit different biological activities.
DL-leucine: The racemic mixture of leucine, which is used in various biochemical applications.
N-Methyl-DL-leucine hydrochloride is unique due to its specific methylation, which can influence its interaction with molecular targets and its overall biological activity.
Properties
IUPAC Name |
4-methyl-2-(methylamino)pentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWCUVWMMTENJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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